Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate
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Overview
Description
Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate is an organic compound with a complex structure that includes a phenyl group, a formyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by chlorination and formylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Ethyl 4-chloro-3-carboxy-4-phenylbut-3-enoate.
Reduction: Ethyl 4-chloro-3-hydroxyl-4-phenylbut-3-enoate.
Substitution: Ethyl 4-amino-3-formyl-4-phenylbut-3-enoate (when reacted with amines).
Scientific Research Applications
Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro substituent can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate can be compared with similar compounds such as:
Ethyl 4-bromo-3-formyl-4-phenylbut-3-enoate: Similar structure but with a bromo substituent instead of chloro.
Ethyl 4-chloro-3-formyl-4-methylbut-3-enoate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 4-chloro-3-carboxy-4-phenylbut-3-enoate: Similar structure but with a carboxy group instead of a formyl group.
Properties
CAS No. |
136343-83-4 |
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Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate |
InChI |
InChI=1S/C13H13ClO3/c1-2-17-12(16)8-11(9-15)13(14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
MUOUISOCXWVCEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=C(C1=CC=CC=C1)Cl)C=O |
Origin of Product |
United States |
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